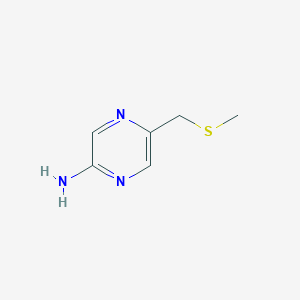

5-Methylsulfanylmethyl-pyrazin-2-ylamine

Description

5-Methylsulfanylmethyl-pyrazin-2-ylamine (IUPAC name: 5-[(methylsulfanyl)methyl]pyrazin-2-amine) is a pyrazine derivative with a methylsulfanylmethyl (-CH2-S-CH3) substituent at position 5 and an amine group at position 2. Pyrazine derivatives are widely studied in medicinal chemistry due to their role as bioisosteres for aromatic rings and their ability to modulate pharmacokinetic properties such as solubility and metabolic stability .

Properties

Molecular Formula |

C6H9N3S |

|---|---|

Molecular Weight |

155.22 g/mol |

IUPAC Name |

5-(methylsulfanylmethyl)pyrazin-2-amine |

InChI |

InChI=1S/C6H9N3S/c1-10-4-5-2-9-6(7)3-8-5/h2-3H,4H2,1H3,(H2,7,9) |

InChI Key |

FYPLXPAJHGEJAH-UHFFFAOYSA-N |

Canonical SMILES |

CSCC1=CN=C(C=N1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Identifiers :

- Molecular Formula : C6H9N3S

- Molecular Weight : 155.22 g/mol (calculated)

- Synonyms: 5-(Methylsulfanylmethyl)pyrazin-2-amine, 5-(CH2SCH3)-pyrazin-2-amine

This substituent differentiates it from simpler pyrazin-2-amine derivatives, as discussed below.

Comparison with Similar Pyrazin-2-amine Derivatives

Pyrazin-2-amine derivatives vary significantly based on substituents at position 5, which influence their physicochemical properties and biological activity. Below is a detailed comparison with four structurally related compounds:

Structural and Physicochemical Comparison

Key Differences and Implications

Trifluoromethyl (-CF3): Enhances metabolic stability and electron-deficient character, making it favorable in agrochemicals and kinase inhibitors . Piperidinyl/Pyridyl Groups: Introduce hydrogen-bonding capacity and steric bulk, critical for target engagement in enzyme inhibition (e.g., antimalarial applications) .

Synthetic Accessibility :

- 5-Methylpyrazin-2-amine () is synthesized via straightforward alkylation, while the target compound may require multi-step functionalization of the pyrazine core .

- The trifluoromethyl derivative () often employs halogen-exchange reactions or direct fluorination, which can be cost-intensive .

Pharmacological Potential: Sulfur-containing derivatives (e.g., methylsulfanylmethyl) are explored for their ability to modulate cytochrome P450 interactions, reducing off-target effects . Piperidinyl-substituted analogs () demonstrate nanomolar potency against Plasmodium falciparum, highlighting the role of nitrogen-rich heterocycles in antiparasitic drug development .

Challenges and Innovations

- Regioselectivity : Installing substituents at position 5 of pyrazines often requires directing groups or careful control of reaction conditions to avoid isomerization .

- Solubility Optimization : Sulfur and fluorine substituents improve solubility in polar solvents (e.g., DMSO), critical for in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.